molecular formula C9H10BN3O2 B1393413 1-(4-Pyridinomethyl)pyrazole-4-boronic acid CAS No. 1141889-26-0

1-(4-Pyridinomethyl)pyrazole-4-boronic acid

Cat. No. B1393413
M. Wt: 203.01 g/mol
InChI Key: CFVKZRLVYHPZLH-UHFFFAOYSA-N
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Description

The pyrazole ring in 1-(4-Pyridinomethyl)pyrazole-4-boronic acid can act as a chelating agent for metal ions. This compound could be used as a probe to study metal-binding proteins or enzymes with potential applications in understanding cellular processes .


Synthesis Analysis

An improved synthesis of a similar compound, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been described. The synthesis involves the isolation of the corresponding lithium hydroxy ate complex, which is available in one pot from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate .


Molecular Structure Analysis

The empirical formula of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid is C9H10BN3O2, and its molecular weight is 203.01 . The SMILES string representation is OB(C1=CN(N=C1)CC2=CC=NC=C2)O .


Chemical Reactions Analysis

1-(4-Pyridinomethyl)pyrazole-4-boronic acid could potentially be involved in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It could also be used as a reagent for the preparation of aminothiazoles as secretase modulators and amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders .


Physical And Chemical Properties Analysis

1-(4-Pyridinomethyl)pyrazole-4-boronic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : 1-Alkyl-pyrazole acid, including 1-(4-Pyridinomethyl)pyrazole-4-boronic acid, is crucial for synthesizing biologically active compounds. A study discusses its preparation from 1H-pyrazole, undergoing processes like methylation, conversion to boronic acids, and condensation with pinacol (Zhang Yu-jua, 2013).
  • Formation of Four-Coordinate Boron(III) Complexes : The interaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids, including 1-(4-Pyridinomethyl)pyrazole-4-boronic acid, can lead to the formation of boron(III) complexes in basic media. This highlights the compound's potential in complex formation and disproportionation reactions (Joungmo Cho et al., 2021).

Applications in Organic Chemistry

  • Synthesis of Silylated or Germylated Pyrazoleboronic Acids : Research demonstrates the utility of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid in creating silylated or germylated derivatives, which are significant in the synthesis of various organic compounds (K. Durka et al., 2015).
  • Role in Suzuki-Miyaura Cross-Coupling Reactions : The compound is instrumental in Suzuki-Miyaura cross-coupling reactions, demonstrating its importance in creating diverse organic molecules (Peter R. Mullens, 2009).

Future Directions

Given the potential applications of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid in studying metal-binding proteins or enzymes, and its potential involvement in various chemical reactions , it could be a subject of interest for future research in these areas.

properties

IUPAC Name

[1-(pyridin-4-ylmethyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7,14-15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVKZRLVYHPZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC2=CC=NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675002
Record name {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pyridinomethyl)pyrazole-4-boronic acid

CAS RN

1141889-26-0
Record name {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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